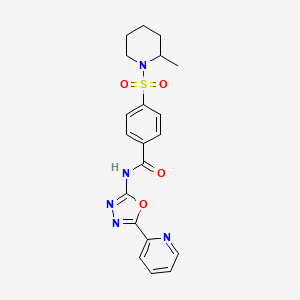

4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H21N5O4S . It has a molecular weight of 427.5 g/mol . The compound has a variety of synonyms, including 862809-68-5, 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and MLS000680370 .

Molecular Structure Analysis

The compound has a complex structure that includes a 2-methylpiperidin-1-yl group, a sulfonyl group, a benzamide group, and a 5-pyridin-2-yl-1,3,4-oxadiazol-2-yl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 127 Ų . The compound has a heavy atom count of 30 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Applications

Antibacterial Evaluation

A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds were synthesized and evaluated for their antibacterial properties, showing valuable results. The research indicates the potential of such compounds in developing new antibacterial agents, suggesting a similar possibility for the compound due to its structural analogies (Aziz‐ur‐Rehman et al., 2017).

Anticancer Agents

The anticancer potential of 1,3,4-oxadiazolyl tetrahydropyridines was highlighted in research by K. Redda and Madhavi Gangapuram (2007). Their work on substituted 1,3,4-oxadiazoles as anticancer agents underscores the importance of the tetrahydropyridine (THP) derivatives, revealing that the pharmacological activities depend significantly on the nature of the substituents on the THP ring system. This study suggests that the integration of a THP moiety might enhance the biological activity of 1,3,4-oxadiazole derivatives, presenting a relevant avenue for the compound (K. Redda & Madhavi Gangapuram, 2007).

Drug Discovery and Molecular Docking

Molecular Docking and Biological Evaluation

A study by A. Fathima et al. (2021) on novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives showcased their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies revealed that some compounds displayed excellent docking scores, indicating potential as antitubercular agents. This demonstrates the value of molecular docking in identifying promising therapeutic candidates and suggests the utility of such approaches in evaluating the compound (A. Fathima et al., 2021).

Antioxidant Activity

Antioxidant Evaluation

Research by S. Bondock, Shymaa Adel, and H. Etman (2016) on new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles investigated their antioxidant activity. This study underscores the potential of 1,3,4-oxadiazole derivatives in serving as effective antioxidants, suggesting a potential research direction for the compound (S. Bondock et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further investigation into its potential anti-tubercular activity, as suggested by studies on similar compounds . Additionally, more research could be done to determine its physical and chemical properties, safety and hazards, and potential uses.

Eigenschaften

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-6-3-5-13-25(14)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-2-4-12-21-17/h2,4,7-12,14H,3,5-6,13H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKXDLFKQTXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide](/img/structure/B2614596.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)

![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)